molecular formula C17H11ClO4 B2839588 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate CAS No. 861373-68-4

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate

Cat. No.: B2839588
CAS No.: 861373-68-4
M. Wt: 314.72
InChI Key: BMSVQNSWDDIQQK-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C17H11ClO4, is characterized by a chromone core structure substituted with a chloro group, a phenyl group, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of appropriate chalcones, which are then cyclized to form the chromone core.

    Cyclization: The chalcones undergo cyclization in the presence of a base, such as potassium hydroxide, to form the chromone structure.

    Chlorination: The chromone is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Acetylation: Finally, the chromone derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives are commonly formed.

    Substitution: Various substituted chromone derivatives are produced, depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as sirtuins, which are involved in cellular regulation and cancer progression.

    Pathway Modulation: It affects pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate
  • 3-hydroxy-2-phenyl-4H-chromen-4-one
  • Baicalin (5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)

Uniqueness

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6-chloro-4-oxo-2-phenylchromen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-17-15(20)13-9-12(18)7-8-14(13)22-16(17)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSVQNSWDDIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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